7-[(4-methoxybenzyl)oxy]-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-METHOXYPHENYL)METHOXY]-8-METHYL-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-one derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-METHOXYPHENYL)METHOXY]-8-METHYL-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-[(4-METHOXYPHENYL)METHOXY]-8-METHYL-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as sodium hydride or lithium diisopropylamide (LDA) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
7-[(4-METHOXYPHENYL)METHOXY]-8-METHYL-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-[(4-METHOXYPHENYL)METHOXY]-8-METHYL-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-Methoxyphenethyl alcohol
Uniqueness
Compared to similar compounds, 7-[(4-METHOXYPHENYL)METHOXY]-8-METHYL-4-(TRIFLUOROMETHYL)-2H-CHROMEN-2-ONE stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H15F3O4 |
---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
7-[(4-methoxyphenyl)methoxy]-8-methyl-4-(trifluoromethyl)chromen-2-one |
InChI |
InChI=1S/C19H15F3O4/c1-11-16(25-10-12-3-5-13(24-2)6-4-12)8-7-14-15(19(20,21)22)9-17(23)26-18(11)14/h3-9H,10H2,1-2H3 |
InChI Key |
AGYWYWZTUJSZLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C(F)(F)F)OCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.